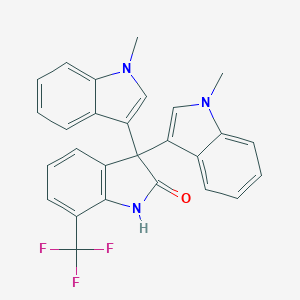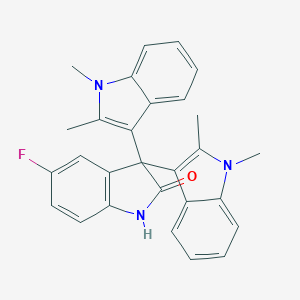![molecular formula C29H29IN2O2 B307457 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307457.png)
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole, also known as LY2874455, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various diseases, including cancer, and thus, FGFR inhibitors have emerged as a promising class of therapeutics.
作用机制
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole inhibits FGFR signaling by binding to the ATP-binding pocket of the receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. By inhibiting FGFR signaling, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on FGFR signaling, with minimal off-target effects. In addition, it has been shown to penetrate the blood-brain barrier, suggesting that it may have potential for the treatment of brain tumors. However, this compound has also been shown to cause some toxicity in preclinical studies, particularly in the liver and gastrointestinal tract.
实验室实验的优点和局限性
One advantage of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole is its specificity for FGFR signaling, which allows for the study of the role of FGFRs in cancer and other diseases. However, its toxicity and limited solubility in aqueous solutions can be a limitation for lab experiments.
未来方向
For 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole include the investigation of its efficacy in clinical trials for the treatment of cancer and other diseases. In addition, further studies are needed to understand its mechanism of action and potential toxicity in humans. The development of more potent and selective FGFR inhibitors is also an area of active research. Finally, the combination of FGFR inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance their efficacy in the treatment of cancer.
合成方法
The synthesis of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been described in the literature. Briefly, it involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a base to form the intermediate 3-[(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole. This intermediate is then reacted with 1,2-dimethylindole-3-carbaldehyde in the presence of a catalyst to form this compound.
科学研究应用
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including those that are dependent on FGFR signaling for their survival. In addition, this compound has demonstrated efficacy in various animal models of cancer, including breast, lung, and gastric cancer. These findings suggest that this compound has the potential to be an effective therapeutic agent for the treatment of cancer.
属性
分子式 |
C29H29IN2O2 |
|---|---|
分子量 |
564.5 g/mol |
IUPAC 名称 |
3-[(1,2-dimethylindol-3-yl)-(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C29H29IN2O2/c1-17-26(20-11-7-9-13-23(20)31(17)3)28(19-15-22(30)29(34-6)25(16-19)33-5)27-18(2)32(4)24-14-10-8-12-21(24)27/h7-16,28H,1-6H3 |
InChI 键 |
MHJIGLUYFORWQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Acetyl-3-(methylsulfanyl)-6-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307378.png)
![2-[7-Acetyl-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B307379.png)
![10-Bromo-6-(4-chlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307381.png)
![4-(2-{8-[(4-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2-iodo-6-methoxyphenyl acetate](/img/structure/B307382.png)
![1-[10-bromo-6-(3,5-dibromo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307383.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307385.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307386.png)
![1-[10-bromo-6-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307389.png)
![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)


![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)